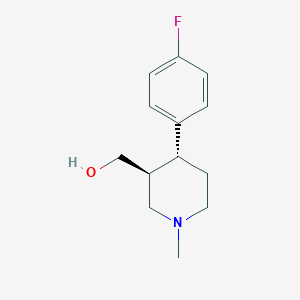
2,4-Hexadienamide, N-(2-methylpropyl)-6-oxo-6-phenyl-, (E,E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl oleate is a fatty acid ester formed by the condensation of oleic acid and ethanol. It is a colorless to light yellow liquid that is insoluble in water. Ethyl oleate is commonly used as a solvent for pharmaceutical drug preparations involving lipophilic substances such as steroids. It also finds applications as a lubricant and a plasticizer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl oleate is typically synthesized through the esterification of oleic acid with ethanol. The reaction is catalyzed by acidic catalysts such as sulfuric acid or Amberlyst® 15. The reaction is carried out at elevated temperatures, typically around 65°C, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of ethyl oleate involves the esterification of oleic acid with ethanol in the presence of a catalyst. The reaction mixture is heated, and the product is purified through distillation and other separation techniques to obtain high-purity ethyl oleate .
Types of Reactions:
Oxidation: Ethyl oleate can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: It can be reduced to oleyl alcohol via the Bouveault–Blanc reduction reaction.
Substitution: Ethyl oleate can participate in substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Sodium in ethanol is used in the Bouveault–Blanc reduction.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized fatty acids and other oxidation products.
Reduction: Oleyl alcohol.
Substitution: Substituted fatty acid esters.
Scientific Research Applications
Ethyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Acts as a primer pheromone in honeybees.
Medicine: Used as a vehicle for intramuscular drug delivery, particularly for lipophilic drugs.
Industry: Employed as a lubricant, plasticizer, and in the production of biodiesel.
Mechanism of Action
Ethyl oleate exerts its effects primarily through its role as a solvent and carrier for lipophilic substances. In biological systems, it is produced during ethanol intoxication and acts as a toxic mediator of ethanol in the body, affecting organs such as the pancreas, liver, heart, and brain . The molecular targets and pathways involved include the formation of fatty acid ethyl esters, which can disrupt cellular functions and contribute to toxicity .
Comparison with Similar Compounds
Ethyl oleate can be compared with other fatty acid esters such as:
Ethyl palmitate: Another fatty acid ethyl ester formed from palmitic acid and ethanol.
Methyl oleate: The methyl ester of oleic acid, used similarly in various applications.
Butyl oleate: The butyl ester of oleic acid, used as a lubricant and plasticizer.
Uniqueness: Ethyl oleate is unique due to its specific applications in pharmaceutical formulations and its role as a primer pheromone in honeybees . Its production during ethanol intoxication and its potential toxic effects also distinguish it from other fatty acid esters .
Properties
CAS No. |
108331-88-0 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(2E,4E)-N-(2-methylpropyl)-6-oxo-6-phenylhexa-2,4-dienamide |
InChI |
InChI=1S/C16H19NO2/c1-13(2)12-17-16(19)11-7-6-10-15(18)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,17,19)/b10-6+,11-7+ |
InChI Key |
GMAIUKVGNZXDPW-JMQWPVDRSA-N |
SMILES |
CC(C)CNC(=O)C=CC=CC(=O)C1=CC=CC=C1 |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C=C/C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CNC(=O)C=CC=CC(=O)C1=CC=CC=C1 |
Synonyms |
2,4-Hexadienamide, N-(2-methylpropyl)-6-oxo-6-phenyl-, (E,E)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(6-Aminopurin-9-yl)methyl]-5-methyl-3-methylideneoxolan-2-one](/img/structure/B18304.png)
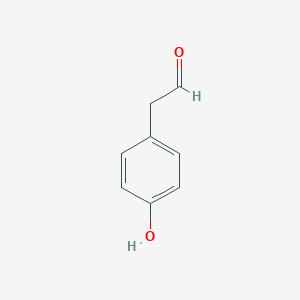

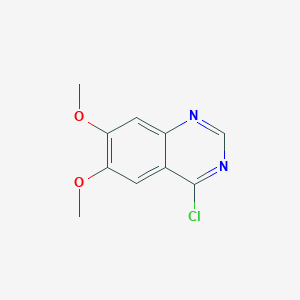


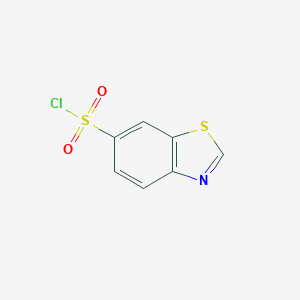

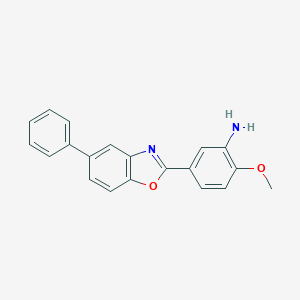
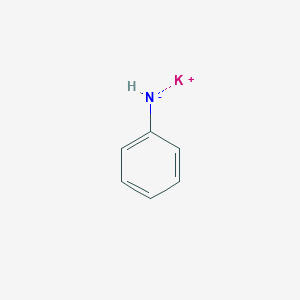

![(2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B18342.png)

